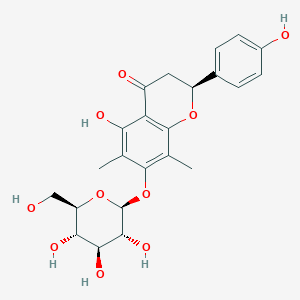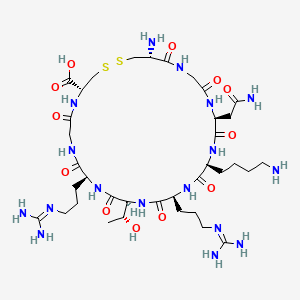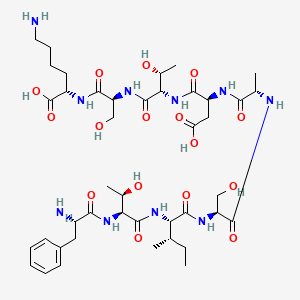
Ftisadtsk
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ftisadtsk is synthesized through the enzymatic digestion of Trastuzumab. The process involves the use of proteolytic enzymes such as trypsin to cleave the antibody into smaller peptide fragments, including this compound . The reaction conditions typically involve maintaining a pH of around 7 and a temperature of 37°C to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic digestion of Trastuzumab followed by purification using techniques such as high-performance liquid chromatography (HPLC) to isolate the peptide . The purified peptide is then lyophilized and stored under controlled conditions to maintain its stability .
化学反応の分析
Types of Reactions
Ftisadtsk undergoes various chemical reactions, including:
Reduction: Reduction reactions can reverse the oxidation of methionine residues back to their original state.
Substitution: This compound can participate in substitution reactions where specific amino acid residues are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used under mild conditions to induce oxidation.
Reduction: Reducing agents such as dithiothreitol (DTT) are used to reverse oxidation.
Substitution: Various reagents, depending on the specific substitution reaction, are used under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Formation of methionine sulfoxide.
Reduction: Restoration of methionine residues.
Substitution: Formation of modified peptides with altered functional groups.
科学的研究の応用
Ftisadtsk has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Trastuzumab and its metabolites.
Biology: Employed in studies investigating the stability and degradation pathways of monoclonal antibodies.
Medicine: Utilized in pharmacokinetic studies to monitor the in vivo behavior of Trastuzumab.
Industry: Applied in the quality control of biopharmaceutical products to ensure consistency and efficacy.
作用機序
Ftisadtsk exerts its effects by serving as a stable signature peptide for Trastuzumab. It is used in selected reaction monitoring (SRM) to accurately quantify the presence of Trastuzumab in biological samples . The molecular targets and pathways involved include the binding of this compound to specific receptors and its subsequent detection using mass spectrometry .
類似化合物との比較
Similar Compounds
DTYIHWVR: Another peptide derived from Trastuzumab, used in similar applications.
Trastuzumab: The parent monoclonal antibody from which Ftisadtsk is derived.
Uniqueness
This compound is unique due to its stability and specificity as a signature peptide for Trastuzumab. It provides accurate and reliable quantification in mass spectrometry analyses, making it a valuable tool in both research and industrial applications .
特性
分子式 |
C42H68N10O16 |
|---|---|
分子量 |
969.0 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H68N10O16/c1-6-20(2)31(50-41(66)33(23(5)56)51-35(60)25(44)16-24-12-8-7-9-13-24)39(64)48-28(18-53)37(62)45-21(3)34(59)47-27(17-30(57)58)36(61)52-32(22(4)55)40(65)49-29(19-54)38(63)46-26(42(67)68)14-10-11-15-43/h7-9,12-13,20-23,25-29,31-33,53-56H,6,10-11,14-19,43-44H2,1-5H3,(H,45,62)(H,46,63)(H,47,59)(H,48,64)(H,49,65)(H,50,66)(H,51,60)(H,52,61)(H,57,58)(H,67,68)/t20-,21-,22+,23+,25-,26-,27-,28-,29-,31-,32-,33-/m0/s1 |
InChIキー |
RWCAPLOZSLPNEV-BNFYKCPDSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


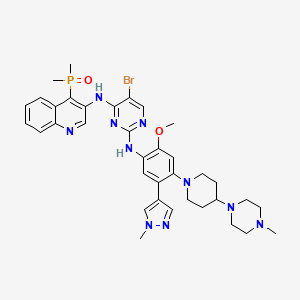

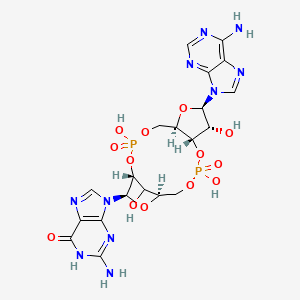

![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
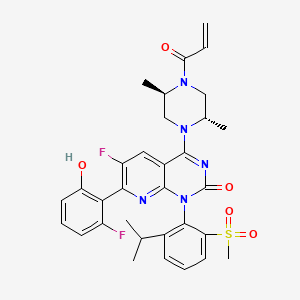
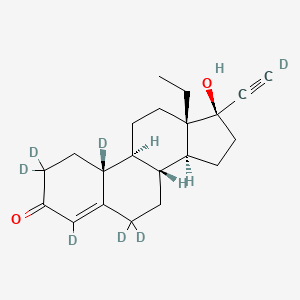
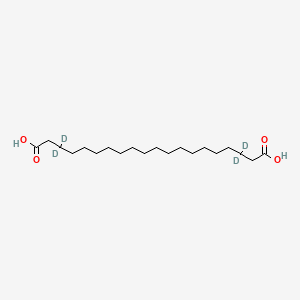

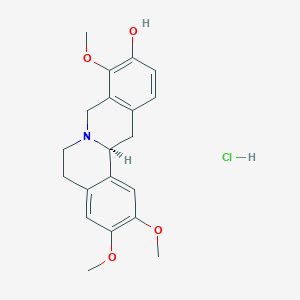
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
